molecular formula C9H6O B1589033 1H-inden-1-one CAS No. 480-90-0

1H-inden-1-one

Cat. No.: B1589033
CAS No.: 480-90-0
M. Wt: 130.14 g/mol
InChI Key: SNWQUNCRDLUDEX-UHFFFAOYSA-N
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Description

1H-Inden-1-one, also known as indanone, is an organic compound with the molecular formula C9H8O. It is a bicyclic compound consisting of a benzene ring fused to a cyclopentanone ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Mechanism of Action

Target of Action

It’s known that many indole derivatives bind with high affinity to multiple receptors , which could suggest a similar behavior for 1H-inden-1-one.

Mode of Action

Indole derivatives are known to interact with their targets, causing a variety of changes

Biochemical Pathways

Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound could potentially affect a wide range of biochemical pathways.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it’s plausible that this compound could have a variety of molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Inden-1-one can be synthesized through various methods. One common approach involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives. This reaction is catalyzed by tris(pyrazolyl)borate ruthenium complexes in hot toluene, leading to the formation of 1-substituted-1H-indene and 1-indanone products . Another method involves the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates, iodides, and bromides .

Industrial Production Methods: Industrial production of this compound often employs the Friedel-Crafts acylation of indene with acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1H-Inden-1-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound oxides.

    Reduction: Reduction of this compound can yield 1H-indene.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Friedel-Crafts acylation or alkylation reactions often employ aluminum chloride as a catalyst.

Major Products:

    Oxidation: this compound oxides.

    Reduction: 1H-indene.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

1H-Inden-1-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

1H-Inden-1-one is structurally similar to other bicyclic compounds such as 2,3-dihydro-1H-inden-1-one and indole derivatives. its unique reactivity and the ability to undergo a wide range of chemical transformations make it distinct. Similar compounds include:

Properties

IUPAC Name

inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWQUNCRDLUDEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80473374
Record name 1H-inden-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480-90-0
Record name 1H-Inden-1-one
Source ChemIDplus
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Record name 1H-inden-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Inden-1-one
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Record name 1H-Inden-1-one
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Synthesis routes and methods I

Procedure details

3-Bromoindan-1-one (1.5) was dissolved in diethyl ether (10 ml). The temperature was kept at +2-+4 while TEA (2.7 ml) was added. The resulting mixture was further stirred at +2-+4 for 2 hours. The precipitated salt was filtered off and the filtrate evaporated. The crude inden-1-one was used for further reaction without purification. Yield was 0.9 g.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
2.7 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of epoxy indenol 6 (0.24 g, 1.42 mmol) in 40 mL of CH2 Cl2, were added 2.16 g of oven dried Celite and PDC (2.16 g, 4 eq) at rt. After stirring at rt for 18 hr, the mixture was passed through 2 cm of flash silica gel pad, washed with 5% MeOH in CH2Cl2 (50 mL). The filtrate was concentrated and chromatographed with 35% EtOAc in hexane to give 0.18 g (75%) of indene-1-one 7 as colorless oil. The compound was identical with the literature by NMR (A. R. Daniewski; J. Kiegoel, J. Org. Chem. 1988, 53, 5534-5535).
Name
epoxy indenol
Quantity
0.24 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.16 g
Type
reactant
Reaction Step Two
Yield
75%

Synthesis routes and methods III

Procedure details

Triethylamine (4.5 mL; 32 mmol; 1.2 equiv.) was added to 3-bromo-indan-1-one (5.6 g; 27 mmol) in 100 mL THF at 0° C. and stirred 1 h at r.t. The reaction mixture was filtered to remove triethylammonium bromide and concentrated in vacuo to give inden-1-one. 7-Fluoroindole (3.3 g, 22 mmol ) and Sc(OTf)3 (550mg, 5 mol %) were added to inden-1-one in 100 mL CH2Cl2 at 0° C. The reaction mixture was allowed to warm to room temperature over night. 100 mL ethyl acetate was added and the mixture was filtered through a silica gel plug and concentrated in vacuo. After flash chromatography (heptane/ethyl acetate, silica gel) 5.9 g 3-(7-fluoro-1H-indol-3-yl)-indan-1-one (82%) was isolated.
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-inden-1-one
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Reactant of Route 5
1H-inden-1-one
Reactant of Route 6
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